molecular formula C22H20ClN5O2S B2572186 2-{[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide CAS No. 886928-19-4

2-{[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide

Cat. No.: B2572186
CAS No.: 886928-19-4
M. Wt: 453.95
InChI Key: VBBQBNUHLZRCDO-UHFFFAOYSA-N
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Description

2-{[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C22H20ClN5O2S and its molecular weight is 453.95. The purity is usually 95%.
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Properties

IUPAC Name

2-[[5-(2-chlorophenyl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN5O2S/c1-2-30-19-12-6-5-11-18(19)24-20(29)15-31-22-26-25-21(16-9-3-4-10-17(16)23)28(22)27-13-7-8-14-27/h3-14H,2,15H2,1H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBBQBNUHLZRCDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide, identified by CAS Number 886926-52-9, is a novel chemical entity characterized by a complex molecular structure that includes a triazole ring and a sulfanyl group. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications.

Molecular Structure

The molecular formula of the compound is C22H20ClN5OSC_{22}H_{20}ClN_{5}OS with a molecular weight of approximately 437.9 g/mol. The structure is significant due to the presence of several pharmacologically relevant functional groups which enhance its biological activity.

PropertyValue
Molecular FormulaC22H20ClN5OS
Molecular Weight437.9 g/mol
CAS Number886926-52-9

Antimicrobial Properties

Research indicates that compounds with similar structural motifs, particularly those containing triazole and sulfanyl groups, exhibit notable antimicrobial activity. The compound has shown effectiveness against various bacterial strains associated with antimicrobial resistance, including those from the ESKAPE panel.

In vitro studies have demonstrated that derivatives of triazole compounds can inhibit the growth of pathogens such as Staphylococcus aureus, Klebsiella pneumoniae, and Enterococcus faecium. The specific activity of this compound against these organisms remains an area for further exploration.

Anticancer Activity

The compound also exhibits potential anticancer properties. Research on related triazole derivatives has indicated their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Studies involving similar compounds suggest that the presence of the triazole moiety significantly contributes to their anticancer efficacy.

Case Studies

  • Antimicrobial Efficacy : In a study evaluating the antimicrobial properties of various triazole derivatives, compounds similar to this compound showed promising results against Gram-positive and Gram-negative bacteria. The study highlighted that modifications in the side chains could enhance activity against resistant strains .
  • Cancer Cell Studies : Another significant study focused on the anticancer properties of triazole-based compounds indicated that those with sulfanyl substitutions exhibited enhanced cytotoxic effects against various cancer cell lines. This suggests that this compound may have similar potential .

The biological activity of this compound can be attributed to its ability to interact with biological targets such as enzymes and receptors involved in microbial resistance and cancer progression. The triazole ring is known to disrupt cellular processes by inhibiting enzyme function or interfering with DNA synthesis in pathogens.

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